![molecular formula C16H12FN3O3S2 B2763972 3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide CAS No. 898440-95-4](/img/structure/B2763972.png)
3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, also known as FSTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FSTB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 416.48 g/mol.
Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
Research highlights the synthesis of N-substituted imidazolylbenzamides, indicating the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity. This activity is crucial in the development of cardiac arrhythmia treatments, demonstrating the compound's potential in cardiac therapeutic applications (Morgan et al., 1990).
Antiproliferative Activities
Another study on pyrazole-sulfonamide derivatives, designed and synthesized from related compounds, showed significant in vitro antiproliferative activities against HeLa and C6 cell lines. These findings underline the potential of such compounds in cancer research, particularly in developing treatments targeting specific cancer cell lines (Mert et al., 2014).
Antimalarial and COVID-19 Applications
The reactivity investigation of similar sulfonamide derivatives for antimalarial activity, characterized by their ADMET properties, presents a promising avenue for addressing malaria. Moreover, the theoretical calculations and molecular docking studies suggest potential applications of these compounds in COVID-19 drug development, highlighting their broad therapeutic applications (Fahim & Ismael, 2021).
Fluoroalkylative Aryl Migration
The use of fluorinated sulfinate salts in the fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides demonstrates the compound's utility in synthetic chemistry. This research provides insights into novel synthetic pathways that can be applied in the development of fluorinated pharmaceuticals, offering potential advancements in drug design and synthesis (He et al., 2015).
Type III Secretion Inhibitors
Investigations into the design and synthesis of analogues for the inhibition of type III secretion in Yersinia highlight the compound's potential in preventing or treating bacterial infections. This application is significant in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Kauppi et al., 2007).
Mécanisme D'action
Target of Action
The primary target of 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide interacts with its target, the androgen receptor, by acting as an antagonist
Biochemical Pathways
By blocking the androgen receptor, 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide inhibits the normal function of the receptor and disrupts the androgen signaling pathway . This leads to a decrease in the expression of androgen-responsive genes, which can have downstream effects on cellular proliferation and differentiation.
Result of Action
As a result of its action, 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide has shown potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and has demonstrated promising prostate-specific antigen (PSA) downregulation .
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-13-3-1-2-11(10-13)15(21)19-16-18-8-9-24-16/h1-10,20H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQEMGPOROUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.